molecular formula C22H17FN4O5S B11595391 (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11595391
M. Wt: 468.5 g/mol
InChI Key: DHJKXAXFYUSTGE-SDNWHVSQSA-N
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Description

The compound (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique combination of functional groups, including a cyano group, a dioxidotetrahydrothiophenyl moiety, and a fluorophenoxy-pyridopyrimidinone structure, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyridopyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.

    Introduction of the fluorophenoxy group: This step involves nucleophilic substitution reactions where a fluorophenol derivative reacts with the pyridopyrimidinone core.

    Attachment of the cyano group: This can be done using cyanation reactions, often involving reagents like potassium cyanide or trimethylsilyl cyanide.

    Formation of the dioxidotetrahydrothiophenyl moiety: This involves the oxidation of a tetrahydrothiophene derivative, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Final coupling reaction: The final step involves coupling the intermediate products to form the desired compound, often using amide bond formation reactions under conditions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as the use of automated synthesis platforms to streamline the multi-step process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide: can undergo various types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl moiety can undergo further oxidation to form sulfone or sulfoxide derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenoxy derivatives.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s cyano group and pyridopyrimidinone core are key to its biological activity, allowing it to bind to enzymes or receptors and modulate their function. This can lead to the inhibition of specific signaling pathways, resulting in therapeutic effects such as anti-cancer or anti-inflammatory activity.

Comparison with Similar Compounds

(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide: can be compared with similar compounds such as:

The uniqueness of This compound lies in its complex structure and the presence of multiple functional groups, which confer diverse reactivity and potential biological activity.

Properties

Molecular Formula

C22H17FN4O5S

Molecular Weight

468.5 g/mol

IUPAC Name

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C22H17FN4O5S/c23-15-4-6-17(7-5-15)32-21-18(22(29)27-9-2-1-3-19(27)26-21)11-14(12-24)20(28)25-16-8-10-33(30,31)13-16/h1-7,9,11,16H,8,10,13H2,(H,25,28)/b14-11+

InChI Key

DHJKXAXFYUSTGE-SDNWHVSQSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)F)/C#N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)F)C#N

Origin of Product

United States

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